molecular formula C13H18ClNO2 B2643277 Methyl 3-(piperidin-2-yl)benzoate hydrochloride CAS No. 1203685-07-7

Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2643277
CAS No.: 1203685-07-7
M. Wt: 255.74
InChI Key: OBZABVTYQZJYCG-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)benzoate hydrochloride: is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of benzoic acid and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-(piperidin-3-yl)benzoate hydrochloride
  • Methyl 4-(piperidin-2-yl)benzoate hydrochloride
  • Methyl 3-(piperidin-2-yl)phenylacetate hydrochloride

Comparison: Methyl 3-(piperidin-2-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the benzoate ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 3-piperidin-2-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZABVTYQZJYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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